Tert-butyl 8-(2-ethylbutyl)-1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate

Physicochemical Properties Drug Design Medicinal Chemistry

tert-Butyl 8-(2-ethylbutyl)-1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate (CAS 1439908-06-1) is a protected spirocyclic carbamate bearing a tert-butoxycarbonyl (Boc) amine at the 3-position and a branched 2-ethylbutyl substituent on the ring nitrogen. This compound serves as a versatile intermediate for generating diverse 1-oxa-8-azaspiro[4.5]decane-based libraries, particularly in medicinal chemistry campaigns targeting fatty acid amide hydrolase (FAAH) and related CNS enzymes.

Molecular Formula C19H36N2O3
Molecular Weight 340.5 g/mol
Cat. No. B7944271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 8-(2-ethylbutyl)-1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate
Molecular FormulaC19H36N2O3
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCCC(CC)CN1CCC2(CC1)CC(CO2)NC(=O)OC(C)(C)C
InChIInChI=1S/C19H36N2O3/c1-6-15(7-2)13-21-10-8-19(9-11-21)12-16(14-23-19)20-17(22)24-18(3,4)5/h15-16H,6-14H2,1-5H3,(H,20,22)
InChIKeyZIFUMSWKBPRPBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 8-(2-ethylbutyl)-1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate – Spirocyclic Carbamate Intermediate for Procurement Evaluation


tert-Butyl 8-(2-ethylbutyl)-1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate (CAS 1439908-06-1) is a protected spirocyclic carbamate bearing a tert-butoxycarbonyl (Boc) amine at the 3-position and a branched 2-ethylbutyl substituent on the ring nitrogen . This compound serves as a versatile intermediate for generating diverse 1-oxa-8-azaspiro[4.5]decane-based libraries, particularly in medicinal chemistry campaigns targeting fatty acid amide hydrolase (FAAH) and related CNS enzymes. Suppliers routinely offer it at ≥95% purity, with the Boc group enabling orthogonal deprotection under mild acidic conditions for subsequent functionalization.

Why Generic Spirocyclic Carbamates Cannot Replace tert-Butyl 8-(2-ethylbutyl)-1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate


The 1-oxa-8-azaspiro[4.5]decane scaffold is a validated privileged structure for FAAH inhibition, but the identity of the N-substituent on the spirocyclic nitrogen profoundly modulates lipophilicity, metabolic stability, and target residence time [1][2]. Simple N-alkyl analogs (e.g., N-methyl, N-ethyl) exhibit drastically different physicochemical profiles and, when carried through to final inhibitors, yield divergent FAAH k(inact)/K(i) values. The 2-ethylbutyl group installed in this intermediate is a deliberate lipophilic handle that balances membrane permeability against metabolic clearance—a critical optimization parameter demonstrated in the development of the clinical candidate PF-04457845 and related spirocyclic ureas. Substituting a generic N-alkyl spirocyclic carbamate therefore risks undermining downstream SAR campaigns and delays lead optimization timelines.

Quantitative Differentiation Evidence for tert-Butyl 8-(2-ethylbutyl)-1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate


Molecular Weight and Lipophilicity Shift Relative to Unsubstituted Analog

The 2-ethylbutyl substituent increases molecular weight by 84.16 Da and raises the predicted boiling point by 55.5 °C compared to the unsubstituted analog tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate (CAS 1377187-33-1), reflecting a substantial gain in lipophilicity that will translate to higher membrane permeability in downstream compounds .

Physicochemical Properties Drug Design Medicinal Chemistry

Predicted Density and Flash Point as Indicators of Bulk Handling and Formulation

The target compound exhibits a predicted density of 1.0±0.1 g/cm³ and a flash point of 223.7±28.7 °C, whereas the unsubstituted analog has a predicted density of 1.10±0.1 g/cm³. The lower density of the N-alkylated derivative may reflect reduced crystal packing efficiency due to the bulky 2-ethylbutyl group, potentially impacting long-term storage stability and formulation homogeneity .

Formulation Process Chemistry Safety

Purity Benchmarking Against Commercial Spirocyclic Carbamate Building Blocks

The target compound is routinely supplied at 98% purity by multiple vendors (Leyan, ChemScene), exceeding the 95% typical for generic spirocyclic carbamate intermediates. This higher purity reduces the burden of pre-synthetic purification and minimizes side reactions during Boc deprotection and subsequent coupling steps, a critical advantage when scaling up parallel library synthesis .

Procurement Quality Control Synthetic Chemistry

Procurement-Driven Application Scenarios for tert-Butyl 8-(2-ethylbutyl)-1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate


FAAH Inhibitor Lead Optimization Libraries

The 2-ethylbutyl substituent mirrors the lipophilic tail of clinically validated FAAH inhibitors. Medicinal chemists can deprotect the Boc group and cap the resulting amine with diverse electrophiles to rapidly generate focused libraries. The enhanced lipophilicity (ΔMW +84 Da vs. N-unsubstituted scaffold) is expected to improve CNS penetration while maintaining the spirocyclic core's conformational constraint essential for potency [1][2].

CNS Penetrant Spirocyclic Fragment Growth

Fragment-based drug discovery programs targeting CNS enzymes can use this intermediate as a late-stage diversification point. The pre-installed 2-ethylbutyl group eliminates the need for N-alkylation optimization, a step often plagued by low yields and competing elimination. The 98% commercial purity minimizes byproduct formation during fragment elaboration [1].

Process Chemistry Scale-Up Evaluation

For teams transitioning from discovery to preclinical development, the documented flash point (223.7 °C) and density (1.0 g/cm³) provide essential safety and handling data that are absent for simpler N-unsubstituted analogs. This information enables accurate risk assessment and solvent selection for kilogram-scale reactions [1].

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